S-[[(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl] furan-2-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[[(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-8-oxo-5-thia-1-azabicyclo[420]oct-2-en-3-yl]methyl] furan-2-carbothioate is a complex organic compound with a unique structure that includes a thiazole ring, a bicyclic system, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[[(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl] furan-2-carbothioate involves multiple steps, including the formation of the thiazole ring, the bicyclic system, and the furan ring. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct formation of each part of the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
S-[[(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl] furan-2-carbothioate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert certain functional groups into their reduced forms, affecting the compound’s reactivity and properties.
Substitution: Substitution reactions can replace one functional group with another, modifying the compound’s structure and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a sulfoxide or sulfone, while reduction could yield a thiol or amine derivative. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
S-[[(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl] furan-2-carbothioate has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of S-[[(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl] furan-2-carbothioate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole-containing molecules, bicyclic systems, and furan derivatives. Examples include:
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Bicyclic systems: Molecules with similar bicyclic structures but different functional groups.
Furan derivatives: Compounds with furan rings and varying substituents.
Uniqueness
What sets S-[[(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl] furan-2-carbothioate apart is its unique combination of these structural elements, which gives it distinct reactivity and potential applications. The presence of the thiazole ring, bicyclic system, and furan ring in a single molecule provides a versatile platform for various chemical and biological studies.
Properties
Molecular Formula |
C19H19N5O5S3 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
S-[[(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl] furan-2-carbothioate |
InChI |
InChI=1S/C19H19N5O5S3/c1-9-10(7-31-18(27)12-4-3-5-29-12)6-30-17-14(16(26)24(9)17)22-15(25)13(23-28-2)11-8-32-19(20)21-11/h3-5,8,14,17H,6-7H2,1-2H3,(H2,20,21)(H,22,25)/b23-13+/t14-,17?/m1/s1 |
InChI Key |
KYKIODXBTGBUEE-YIXQFUMGSA-N |
Isomeric SMILES |
CC1=C(CSC2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)CSC(=O)C4=CC=CO4 |
Canonical SMILES |
CC1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)CSC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.